molecular formula C18H20FNO2S B2475710 N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide CAS No. 1797554-87-0

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide

Cat. No.: B2475710
CAS No.: 1797554-87-0
M. Wt: 333.42
InChI Key: NPNZEQTZMXVOGW-UHFFFAOYSA-N
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Description

“N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide” is a complex organic compound. It contains a fluorophenyl group, a methoxyethyl group, a phenylthio group, and a propanamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom, the methoxy group, the phenylthio group, and the propanamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its molecular structure and the conditions under which it is stored or used. The fluorine atom, the methoxy group, the phenylthio group, and the propanamide group could all potentially participate in chemical reactions .

Scientific Research Applications

Antioxidant and Anticancer Activity

Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear structural resemblance to the compound , indicates significant antioxidant and anticancer activities. These derivatives were more effective antioxidants than ascorbic acid and displayed cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. One derivative, in particular, showed notable activity against the glioblastoma cell line, highlighting the therapeutic potential of these compounds in cancer treatment (Tumosienė et al., 2020).

Antibacterial Activity

The synthesis of secondary propanaryl-amines from 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine demonstrated high antibacterial activity. These compounds, upon condensation with aromatic aldehydes and ketones followed by reduction, showed significant efficacy against bacterial strains, indicating their potential as antibacterial agents (Arutyunyan et al., 2017).

Pharmacokinetics and Metabolism

A study on the pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator, in rats provides insights into the metabolic profiles and pharmacokinetic characteristics of similar propanamide compounds. This research revealed low clearance, moderate distribution, and extensive metabolism, which are crucial factors in the development of therapeutic agents (Wu et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be related to how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and storage procedures should be followed to minimize any potential risks .

Future Directions

The future directions for research on this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential applications, and the development of methods for its safe and efficient synthesis .

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c1-22-17(14-6-5-7-15(19)12-14)13-20-18(21)10-11-23-16-8-3-2-4-9-16/h2-9,12,17H,10-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNZEQTZMXVOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCSC1=CC=CC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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